molecular formula C14H17IN2O B8154642 5-(Cyclohexylmethoxy)-3-iodo-1H-indazole

5-(Cyclohexylmethoxy)-3-iodo-1H-indazole

Cat. No.: B8154642
M. Wt: 356.20 g/mol
InChI Key: XWMNAAQLDUTSLR-UHFFFAOYSA-N
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Description

  • Iodination:

  • Industrial Production Methods:

    Industrial production of 5-(Cyclohexylmethoxy)-3-iodo-1H-indazole would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to scale up the production process.

    Preparation Methods

    Synthetic Routes and Reaction Conditions:

    The synthesis of 5-(Cyclohexylmethoxy)-3-iodo-1H-indazole can be achieved through several steps:

    • Formation of the Indazole Core:

      • The indazole core can be synthesized by cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
      • Reaction conditions typically involve heating the reactants in the presence of an acid catalyst.

    Chemical Reactions Analysis

    Types of Reactions:

    Common Reagents and Conditions:

      Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

      Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

      Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.

    Major Products:

    • Oxidation can yield cyclohexanone derivatives.
    • Reduction can yield hydrogenated indazole derivatives.
    • Substitution can yield various functionalized indazole derivatives depending on the substituent introduced.

    Scientific Research Applications

    Chemistry:

    • The compound can be used as a building block in the synthesis of more complex organic molecules.
    • It can serve as a precursor for the synthesis of other indazole derivatives with potential pharmaceutical applications.

    Biology:

    • The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine:

    • Indazole derivatives are known for their pharmacological properties, and 5-(Cyclohexylmethoxy)-3-iodo-1H-indazole could be investigated for its potential therapeutic applications.

    Industry:

    • The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Mechanism of Action

    The mechanism of action of 5-(Cyclohexylmethoxy)-3-iodo-1H-indazole would depend on its specific application. In general, indazole derivatives can interact with various molecular targets, including enzymes and receptors, through binding interactions that modulate their activity. The presence of the iodine atom and the cyclohexylmethoxy group can influence the compound’s binding affinity and specificity for its targets.

    Comparison with Similar Compounds

    • 5-(Cyclohexylmethoxy)-1H-indazole
    • 3-Iodo-1H-indazole
    • 5-Methoxy-3-iodo-1H-indazole

    Comparison:

    • 5-(Cyclohexylmethoxy)-3-iodo-1H-indazole is unique due to the presence of both the cyclohexylmethoxy group and the iodine atom, which can influence its chemical reactivity and biological activity.
    • Compared to 5-(Cyclohexylmethoxy)-1H-indazole , the presence of the iodine atom in the 3-position can enhance its potential for further functionalization through substitution reactions.
    • Compared to 3-Iodo-1H-indazole , the addition of the cyclohexylmethoxy group can increase the compound’s lipophilicity and potentially improve its biological activity.
    • Compared to 5-Methoxy-3-iodo-1H-indazole , the cyclohexylmethoxy group can provide steric hindrance and influence the compound’s interaction with molecular targets.

    Properties

    IUPAC Name

    5-(cyclohexylmethoxy)-3-iodo-2H-indazole
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H17IN2O/c15-14-12-8-11(6-7-13(12)16-17-14)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XWMNAAQLDUTSLR-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC(CC1)COC2=CC3=C(NN=C3C=C2)I
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H17IN2O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    356.20 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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